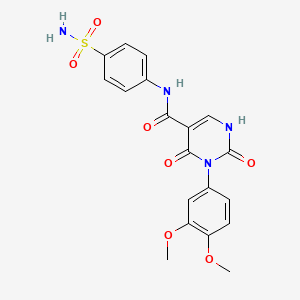

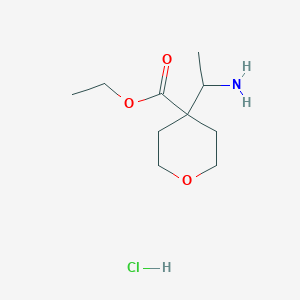

![molecular formula C12H15ClN2O3S B2518001 2-Chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide CAS No. 922052-58-2](/img/structure/B2518001.png)

2-Chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of chloroacetamide derivatives typically involves reactions with chloroacetyl chloride and various amines. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide was achieved through acetylation, esterification, and ester interchange steps, starting with N-methylaniline and chloracetyl chloride . Similarly, N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide reacts with aromatic amines to yield different compounds, suggesting a versatile approach to synthesizing related chloroacetamide derivatives .

Molecular Structure Analysis

The molecular structures of chloroacetamide derivatives are characterized by various spectroscopic techniques and X-ray crystallography. For example, the crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide was determined to crystallize in the monoclinic space group P21/n, with intramolecular hydrogen bonding and intermolecular interactions . The orientation of substituent groups, such as the chlorophenyl ring in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, can significantly affect the overall molecular conformation and crystal packing .

Chemical Reactions Analysis

Chloroacetamide derivatives can participate in various chemical reactions, forming new compounds with diverse structures and properties. The reaction of N-(3-chloro-1,4-dihydro-1,4-dioxo-2-naphthyl)acetamide with isoelectric bifunctional aromatic amines leads to the formation of angular heterocyclic compounds, indicating the reactivity of the acetamide group in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives are influenced by their molecular structure and the nature of their substituents. For instance, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits solvatochromic effects, which are changes in color with the polarity of the solvent, suggesting sensitivity to the solvent environment . The intermolecular interactions, such as C–H⋯O and C–H⋯Cl, contribute to the stability and crystal packing of these compounds .

Wissenschaftliche Forschungsanwendungen

Comparative Metabolism of Chloroacetamide Herbicides

- This study explored the metabolism of chloroacetamide herbicides (e.g., acetochlor, alachlor) in human and rat liver microsomes, focusing on the metabolic pathways and the production of potential carcinogenic compounds. It highlighted the differences in metabolism between species, which could have implications for understanding the metabolic fate of similar compounds in biological systems (Coleman et al., 2000).

Radiosynthesis of a Chloroacetanilide Herbicide

- This paper discusses the synthesis of a chloroacetanilide herbicide, acetochlor, and a dichloroacetamide safener, highlighting the methodologies for obtaining these compounds at high specific activity for studies on their metabolism and mode of action (Latli & Casida, 1995).

Stereoselective Synthesis of Indoles

- This research presents the stereoselective synthesis of cis and trans-fused 3a-aryloctahydroindoles, demonstrating the synthetic versatility of N-vinylic α-(methylthio)acetamides for constructing complex indole frameworks. Such synthetic strategies could potentially be applied to the synthesis of derivatives of the queried compound (Saito, Matsuo, & Ishibashi, 2007).

Synthesis and Anticancer Activity

- This study outlines the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, detailing its structural characterization and molecular docking analysis to assess its anticancer potential. Insights from this study could inform the design and synthesis of related compounds for medicinal applications (Sharma et al., 2018).

Environmental Impact of Acetochlor

- An investigation into the occurrence of acetochlor in the hydrologic system during its first season of extensive use in the midwestern United States, providing valuable data on the environmental fate and distribution of chloroacetamide herbicides (Kolpin et al., 1996).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O3S/c13-9-12(16)14-6-8-19(17,18)15-7-5-10-3-1-2-4-11(10)15/h1-4H,5-9H2,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMQXRLSAWLTAOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

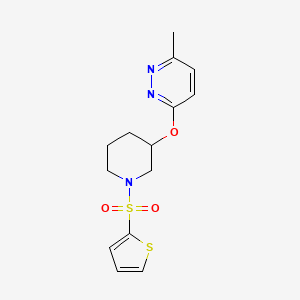

![2-Methyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2517918.png)

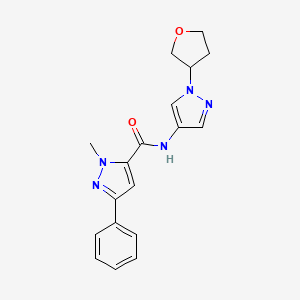

![1-butyl-5-(4-ethylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2517919.png)

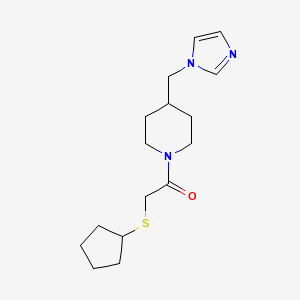

![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)

amino}ethyl)acetamide](/img/structure/B2517928.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2517929.png)

![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)